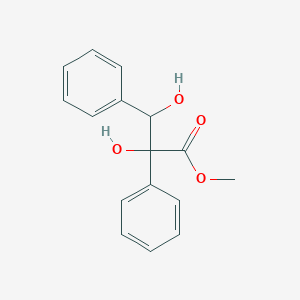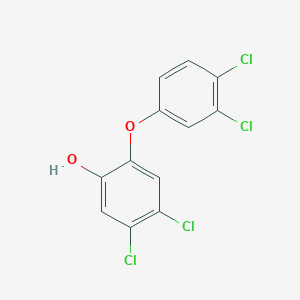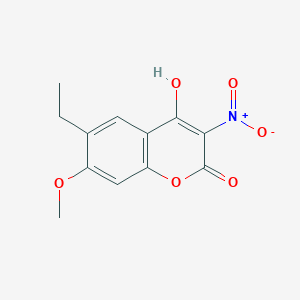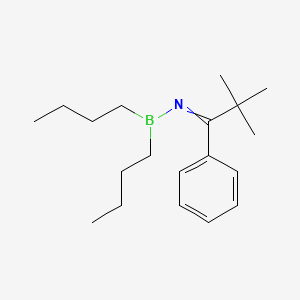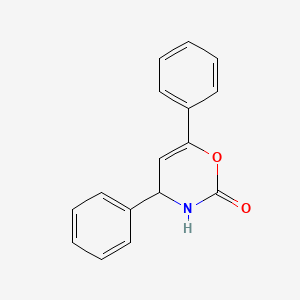
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one typically involves the reaction between 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione and various arylidenearylamines . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,6-Diphenyl-3,4-dihydro-2H-1,3-oxazin-2-one can be compared with other similar compounds such as:
- 4,6-Dimethyl-2,7-diphenyl-3,7-dihydro-2H-pyrazolo[3,4-b]pyridin-3-one
- 2,3-Dihydro-4H-pyran These compounds share some structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct reactivity and potential uses.
Properties
CAS No. |
53440-64-5 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4,6-diphenyl-3,4-dihydro-1,3-oxazin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-17-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H,17,18) |
InChI Key |
WCQMBZRXXXLVTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


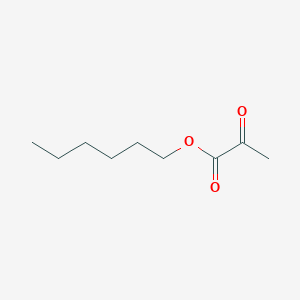

![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
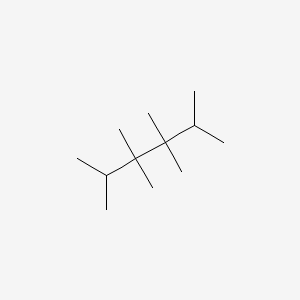
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
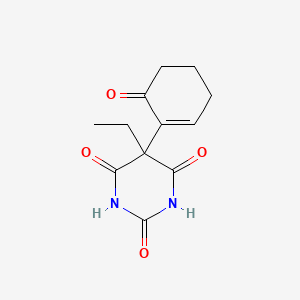
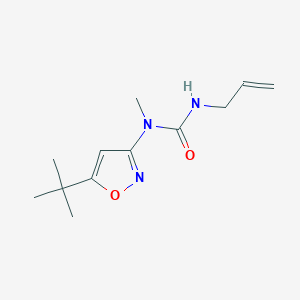
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![[(9-Bromononyl)oxy]benzene](/img/structure/B14643359.png)
